Methyl 4-amino-5-bromo-2-fluorobenzoate
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Overview
Description
Methyl 4-amino-5-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-amino-5-bromo-2-fluorobenzoate typically begins with commercially available 4-bromo-2-fluorobenzoic acid.
Esterification: The carboxyl group of 4-bromo-2-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-bromo-2-fluorobenzoate.
Amination: The bromine atom on the aromatic ring is then substituted with an amino group through a nucleophilic aromatic substitution reaction. This can be achieved using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the amino group, to form various derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced with various substituents.
Common Reagents and Conditions:
Substitution: Ammonia or amine sources, elevated temperature, and pressure.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 4-amino-5-bromo-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Building Block: It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Biological Studies: It is used in biological studies to understand the interactions of substituted benzoates with biological targets.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It is employed in the manufacturing of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-bromo-2-fluorobenzoate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- Methyl 5-amino-4-bromo-2-fluorobenzoate
- Methyl 2-amino-4-bromo-5-fluorobenzoate
- Methyl 4-bromo-2-fluorobenzoate
Comparison:
- Structural Differences: The position of the amino, bromo, and fluoro groups on the aromatic ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: Methyl 4-amino-5-bromo-2-fluorobenzoate is unique due to its specific substitution pattern, which can result in distinct physical and chemical properties compared to its analogs.
- Applications: While similar compounds may share some applications, the unique substitution pattern of this compound can make it more suitable for specific applications in drug development and material science.
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYKKRVIIGZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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